molecular formula C17H15Cl2NO3S B2695756 N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE CAS No. 301158-42-9

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE

Cat. No.: B2695756
CAS No.: 301158-42-9
M. Wt: 384.27
InChI Key: MVLMQXKBXQKTRT-UHFFFAOYSA-N
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Description

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE is a chemical compound with the molecular formula C16H15Cl2NO3S and a molecular weight of 372.273 g/mol . This compound is known for its unique structure, which includes a dichlorovinyl group and a toluene-4-sulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE typically involves the reaction of 4-methylbenzamide with 2,2-dichloro-1-(toluene-4-sulfonyl)-vinyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The dichlorovinyl group can interact with nucleophilic sites in biomolecules, leading to various biochemical effects. The toluene-4-sulfonyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-11-3-7-13(8-4-11)16(21)20-17(15(18)19)24(22,23)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLMQXKBXQKTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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